Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate
Description
Properties
IUPAC Name |
1-bromo-4-[chloro(diphenoxyphosphoryl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClO3P/c20-16-13-11-15(12-14-16)19(21)25(22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMFYMYJVSPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Br)Cl)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659827 | |
| Record name | Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189099-56-7 | |
| Record name | Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via α-Hydroxyphosphonate Intermediate
The most widely reported method involves the formation of α-hydroxyphosphonates followed by halogenation:
Step 1: Pudovik Reaction for α-Hydroxyphosphonate Synthesis
4-Bromobenzaldehyde reacts with diphenyl phosphite in the presence of triethylamine (10 mol%) under reflux in acetone. The product crystallizes upon cooling with n-pentane, yielding diphenyl α-hydroxy-(4-bromobenzyl)phosphonate.
- Catalyst: Triethylamine (10 mol%)
- Solvent: Acetone (1 mL per 11 mmol reagents)
- Work-up: Crystallization with n-pentane at 5°C
- Yield: 78–99% (dependent on substituents)
Step 2: Chlorination with Thionyl Chloride
The α-hydroxy group is replaced with chlorine using thionyl chloride (SOCl₂) in dichloromethane at 40°C for 8 hours. The crude product is purified via column chromatography (DCM:MeOH, 97:3).
| Starting Material | Halogenating Agent | Temperature | Time | Yield |
|---|---|---|---|---|
| α-Hydroxyphosphonate | SOCl₂ | 40°C | 8 h | 83% |
Alternative Halogenation Strategies
Radical bromination and deprotonation-bromination methods have been explored for related α-bromophosphonates, though these are less direct for introducing chlorine:
- Reagent: N-Bromosuccinimide (NBS) under UV light
- Limitation: Primarily effective for aliphatic phosphonates.
- Generate a phosphorus-stabilized carbanion using LiHMDS at −78°C.
- Quench with electrophilic bromine sources (e.g., tetrachlorodibromoethane).
Critical Analysis of Methodologies
- Efficiency: The Pudovik–chlorination sequence offers high yields (83%) and avoids chromatography if crystallization is effective.
- Purity Challenges: By-products like diethyl benzylphosphonate necessitate careful purification.
- Scalability: Solvent-free conditions in the Pudovik reaction enhance green chemistry metrics.
Structural and Spectral Data
- Molecular Formula: C₁₉H₁₅BrClO₃P
- Molecular Weight: 437.65 g/mol
- ³¹P NMR (CDCl₃): δ ≈ 17.1–17.2 ppm (similar to diethyl analogs).
Chemical Reactions Analysis
Types of Reactions
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Synthesis and Chemical Properties
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is synthesized through several chemical reactions, including the Michaelis–Arbuzov reaction and Pudovik reaction. These methods allow for the formation of phosphonate derivatives that can be modified further for specific applications.
- Michaelis–Arbuzov Reaction : This reaction involves the interaction of α-substituted methylphosphonates with trialkyl phosphites, leading to the formation of bisphosphonates and phosphonate derivatives. The yields reported for these reactions are typically high, around 81-83% .
- Pudovik Reaction : This method is used to synthesize α-hydroxy-methylenebisphosphonic species, which have shown significant biological activity against various cancer cell lines .
The compound exhibits notable cytotoxic effects against certain cancer cell lines, making it a candidate for further research in cancer therapeutics.
- Cytotoxic Effects : Research indicates that derivatives of this compound can significantly reduce cell viability in pancreatic adenocarcinoma (PANC-1) and multiple myeloma (U266) cells. For instance, specific derivatives reduced PANC-1 cell viability to below 80% at concentrations of 100 µM .
- Mechanism of Action : The cytotoxicity may be attributed to structural modifications in the phosphonate derivatives, with certain substitutions enhancing their efficacy against cancer cells . These findings suggest potential therapeutic applications beyond traditional uses in bone disease treatment.
Therapeutic Applications
The compound's pharmacological properties extend to various therapeutic areas:
- Cancer Treatment : The significant anti-cancer activity observed in vitro suggests that this compound could be developed into a therapeutic agent for treating malignancies like pancreatic ductal adenocarcinoma. Its ability to target specific cancer cell lines presents an opportunity for targeted therapy .
- Neurological Disorders : While not directly linked to neurological applications within the current literature, compounds with similar phosphonate structures have been explored for their neuroprotective effects and potential in treating disorders such as Parkinson's disease and anxiety disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
These studies highlight the compound's versatility and potential as a lead structure for drug development.
Mechanism of Action
The mechanism of action of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phosphonates and Phosphines
Table 1: Key Properties of Halogenated Phosphonates/Phosphines
Key Findings :
- Host-Guest Interactions: AdTPP exhibits the strongest host-guest binding (association constant Kf ≈ 2 × 10² in supercritical CO₂) among diphenylphosphine derivatives. This is attributed to its adamantyl group enhancing hydrophobic interactions . In contrast, this compound lacks direct studies on host-guest behavior, but its bromo and chloro substituents may influence polarity and solubility in non-polar solvents.
- Solvent Effects: Phosphine derivatives like AdTPP show weaker binding in scCO₂ compared to aqueous phases due to the absence of hydrophobic effects .
Functional Analogues: Esters and Ethers
Table 2: Comparison with Brominated Esters and Ethers
Key Findings :
- Toxicity and Environmental Impact : PBDEs, though structurally distinct from DBCB, share brominated aromatic motifs. BDE-153 (a PBDE congener) has been detected in environmental samples (1.43 ng/g lipid in serum) and shows declining usage due to regulatory restrictions . DBCB’s environmental persistence remains unstudied.
- Functional Group Influence : Bromopropylate, an ester with bromine substituents, is used as a pesticide , whereas DBCB’s phosphonate group may favor applications in metal coordination or catalysis.
Biological Activity
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (CAS 189099-56-7) is a phosphonate compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C19H15BrClO3P
- Molecular Weight : 403.65 g/mol
The presence of bromine and chlorine substituents on the benzyl moiety enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways. Phosphonates often act as enzyme inhibitors, particularly in processes involving phosphatases and kinases. The specific mechanism of action for this compound may involve:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Phosphonates have been shown to inhibit PTPs, which play critical roles in cell signaling and regulation. This inhibition can lead to altered cellular responses and has potential implications in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibiotics .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study evaluated the effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound's mechanism was linked to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this phosphonate. It was tested against a range of Gram-positive and Gram-negative bacteria, demonstrating promising inhibitory effects. The study highlighted the compound's potential as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Safety and Toxicity
While this compound shows potential therapeutic benefits, understanding its safety profile is crucial. Toxicological assessments indicate that while it possesses biological activity, further studies are necessary to evaluate its long-term effects and safety in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via the Arbuzov reaction , where a benzyl halide (e.g., 4-bromo-α-chlorobenzyl bromide) reacts with triphenyl phosphite under anhydrous conditions. Alternatively, Michaelis-Becker coupling using dialkyl phosphites and halogenated benzyl precursors may be employed. Key optimization steps include:
- Using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Controlling reaction temperature (typically 80–100°C for Arbuzov reactions) to balance reaction rate and byproduct formation.
- Purifying crude products via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is critical:
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and phosphonate groups (δ ~30 ppm in ³¹P NMR). Compare with literature data for substituted benzylphosphonates .
- HPLC/GC-MS : Assess purity (>97%) using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with a flame ionization detector.
- Elemental Analysis : Validate empirical formula (C₁₉H₁₄BrClO₃P) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effects of Br and Cl groups increase the electrophilicity of the benzyl carbon, enhancing reactivity in SN2 reactions. However, steric hindrance from the bulky diphenyl phosphonate moiety may slow kinetics. To study this:
- Perform kinetic experiments under varying temperatures (25–60°C) with nucleophiles (e.g., Grignard reagents).
- Use DFT calculations to map electronic and steric contributions.
- Compare results with analogous compounds (e.g., 2-Bromo-4-chlorophenylacetonitrile in ) to isolate substituent effects .
Q. What stability considerations are critical for storing and handling this compound in long-term studies?
- Methodological Answer : The compound is sensitive to moisture and heat , as phosphonates often hydrolyze in aqueous conditions. Recommended protocols:
- Store at 0–6°C under inert gas (argon) in amber vials to prevent photodegradation.
- Monitor decomposition via TGA/DSC to identify thermal degradation thresholds (e.g., exothermic peaks >120°C).
- Avoid prolonged exposure to DMSO or DMF, which may catalyze hydrolysis .
Q. How can this compound serve as a precursor for catalytic or bioactive intermediates?
- Methodological Answer : The phosphonate group enables applications in:
- Metal-catalyzed couplings : Use Pd(0) catalysts to replace the benzyl bromide with aryl boronic acids (Suzuki-Miyaura coupling).
- Phosphorylation reactions : React with alcohols or amines to generate prodrugs or enzyme inhibitors.
- Ligand design : Modify the phosphonate to coordinate transition metals (e.g., Ru or Ir) for asymmetric catalysis. Reference methodologies from related diphenylphosphonate catalysts in and .
Q. How should researchers resolve contradictory data in reaction yields or byproduct formation during synthesis?
- Methodological Answer : Contradictions often arise from impure starting materials or uncontrolled reaction conditions . To address this:
- Conduct control experiments with rigorously purified reagents (e.g., redistilled solvents, recrystallized precursors).
- Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
- Compare results with structurally similar compounds (e.g., 4-Bromo-2,6-difluorophenylacetic acid in ) to identify substituent-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
